The structure of methyl 3-(1H-1,2,4-triazol-1-yl)propanoate has been confirmed through various spectroscopic techniques, including IR, 1H NMR, and X-ray diffraction []. The X-ray diffraction data allows for a detailed understanding of the bond lengths, bond angles, and spatial arrangement of atoms within the molecule, providing valuable information for structure-activity relationship studies.
In the realm of antifungal applications, 3-methyl and 3,3-dimethyl analogs of 2-(2,4-difluorophenyl)-3-(omega-substituted alkyl)sulfonyl-1-(1H-1,2,4-triazol-1-yl)-2-propanols were synthesized and evaluated for their efficacy against Candida albicans and Aspergillus fumigatus2. The study found that the 3,3-dimethyl analogs exhibited more potent activity both in vitro and in vivo compared to the 3-mono-methyl analogs. Furthermore, the prophylactic efficacy of these compounds against murine systemic candidiasis and aspergillosis was significantly improved by dimethylation at the 3-position2.
As previously mentioned, the anticancer potential of 1,2,4-triazole derivatives is supported by structural and molecular docking studies1. The interaction with the EGFR kinase domain suggests that these compounds could be developed as targeted anticancer therapies. The study provides a foundation for further research into the anticancer applications of triazole derivatives, including the compound of interest, methyl 3-(1H-1,2,4-triazol-1-yl)propanoate.
The anticancer activity of 1,2,4-triazole derivatives is exemplified in a study where a specific triazole compound, 4-benzyl-3-[(1-methylpyrrol-2-yl)methyl]-4,5-dihydro-1H-1,2,4-triazol-5-one, was synthesized and characterized1. The study conducted extensive electronic and molecular structure analyses, including X-ray analysis, spectral analysis (1H and 13C NMR, IR), conformational analysis, and frontal molecular orbitals (FMO) analysis. Molecular docking studies revealed that the interaction of this triazole derivative with the EGFR kinase domain ATP binding site could be responsible for its anticancer activity. The formation of the ligand-protein complex was found to be influenced by the keto-enol tautomerism of the ligand, with the keto form being energetically favored1.
CAS No.: 507-60-8
CAS No.: 101312-07-6
CAS No.: 19519-55-2
CAS No.: 1228259-70-8
CAS No.: 169327-82-6